BenchChemオンラインストアへようこそ!

8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene

Delta-5-desaturase inhibition Cancer metabolism COX-2 reprogramming

8-Azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene (CAS 7203-12-5), also widely recognized as 6,11-dihydro-5H-dibenz[b,f]azepine or iminodibenzyl, is a tricyclic secondary amine (C14H13N; MW 195.26) consisting of two benzene rings fused to a saturated seven-membered azepine ring. This scaffold serves as the fundamental building block for numerous tricyclic antidepressants (e.g., imipramine, clomipramine) and anticonvulsants (e.g., carbamazepine) and has recently emerged as a privileged structure for discovering novel small-molecule probes, including selective SIRT2 inhibitors and delta-5-desaturase (D5D) inhibitors.

Molecular Formula C14H13N
Molecular Weight 195.265
CAS No. 7203-12-5
Cat. No. B2984198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene
CAS7203-12-5
Molecular FormulaC14H13N
Molecular Weight195.265
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C14H13N/c1-2-6-12-11(5-1)9-10-15-14-8-4-3-7-13(12)14/h1-8,15H,9-10H2
InChIKeyDPTWHLYOYXIHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Azatricyclo[9.4.0.0,2,7]pentadeca-hexaene (CAS 7203-12-5): Core Tricyclic Dibenzazepine Scaffold for Pharmaceutical Intermediates and Biological Probe Development


8-Azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene (CAS 7203-12-5), also widely recognized as 6,11-dihydro-5H-dibenz[b,f]azepine or iminodibenzyl, is a tricyclic secondary amine (C14H13N; MW 195.26) consisting of two benzene rings fused to a saturated seven-membered azepine ring . This scaffold serves as the fundamental building block for numerous tricyclic antidepressants (e.g., imipramine, clomipramine) and anticonvulsants (e.g., carbamazepine) and has recently emerged as a privileged structure for discovering novel small-molecule probes, including selective SIRT2 inhibitors and delta-5-desaturase (D5D) inhibitors [1][2].

Why Generic Substitution Fails for 8-Azatricyclo[9.4.0.0,2,7]pentadeca-hexaene: Saturation State, Electron-Donating Capacity, and Biological Mechanism Dictate Scaffold Selection


In-class dibenzazepine analogs cannot be interchangeably substituted because the 10,11-bond saturation state fundamentally alters electronic properties, conformational flexibility, and biological activity profiles. While the unsaturated analog iminostilbene (CAS 256-96-2) possesses a planar olefin bridge with limited conformational freedom, the saturated ethylene bridge in the target compound (iminodibenzyl) introduces torsional flexibility and markedly stronger electron-donating ability [1][2]. This electronic difference translates into divergent chemical reactivity: iminodibenzyl undergoes nucleophilic N-substitution and benzylic functionalization at the C-10/C-11 positions, reactions not accessible with iminostilbene [2]. In biological systems, the saturated scaffold uniquely enables D5D inhibition (IC50 104 nM) via a mechanism distinct from direct COX-2 inhibition, whereas iminostilbene-derived carbamazepine acts primarily through voltage-gated sodium channel blockade [3][4]. Such mechanistic divergence means scaffold substitution yields compounds with non-overlapping target profiles, making generic replacement scientifically invalid for both medicinal chemistry and chemical biology applications.

Quantitative Differentiation Evidence for CAS 7203-12-5: Head-to-Head Comparisons Against Closest Structural and Functional Analogs


D5D Enzyme Inhibition Potency: Iminodibenzyl (CAS 7203-12-5) Demonstrates Superior IC50 of 104 nM Versus CP-24879, Curcumin, and Sesamol in Rat Liver Microsomes

In a direct head-to-head comparison of D5D inhibitors using the rat liver microsome system, iminodibenzyl (the target compound) exhibited the highest inhibitory efficacy with an IC50 of 104 nM, outperforming the established D5D inhibitor CP-24879 (IC50 144 nM, 1.38-fold less potent), the natural product curcumin (IC50 148 nM, 1.42-fold less potent), and sesamol (IC50 346 nM, 3.33-fold less potent). Critically, only iminodibenzyl was capable of producing the downstream anti-cancer metabolite 8-hydroxyoctanoic acid (8-HOA) above the threshold level (>0.5 µM) required for significant reduction in cancer cell survival fraction [1].

Delta-5-desaturase inhibition Cancer metabolism COX-2 reprogramming

SIRT2 Inhibitor Selectivity: 10,11-Dihydro-5H-dibenz[b,f]azepine-Derived Compound 8 Achieves >30-Fold Selectivity Over SIRT1, a Feature Absent in Unfunctionalized Scaffold Comparators

A focused library built on the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold (the core structure of CAS 7203-12-5) yielded hit compound 8, which demonstrated an IC50 of 18 μM against SIRT2 with more than 30-fold selectivity over SIRT1 (SIRT1 inhibition <11% at 500 μM). By contrast, the unsubstituted scaffold itself and most other analogs showed no significant SIRT1 or SIRT2 inhibition (<25% inhibition at 50 μM), and the reference compound sirtinol exhibited an SIRT2 IC50 of 38 μM with substantially lower selectivity [1]. Compound 20, a close structural analog within the same series, showed reduced SIRT2 potency (IC50 = 30 μM) [1].

SIRT2 inhibition Epigenetics HDAC selectivity

Anticonvulsant Pharmacophore Differentiation: 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carboxamide Derivatives Exhibit Distinct Sodium Channel Blockade and Motor Side-Effect Profiles Versus Carbamazepine

In a comparative pharmacological study, carbamazepine (derived from the unsaturated iminostilbene scaffold) and novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives (derived from CAS 7203-12-5 scaffold) were tested in the maximal electroshock (MES) seizure model and rotarod test in rats. After intraperitoneal administration, carbamazepine (1) was more potent than the dihydro derivative 2 and all new analogs in the MES test; however, the enantiomeric acetates (R)-11 and (S)-12 from the dihydro series achieved oral ED50 values of 10.9 ± 2.3 and 4.7 ± 0.9 mg/kg, respectively, and were more potent than both carbamazepine and compound 2 at inhibiting [3H]BTX binding to sodium channels [1]. Crucially, in the rotarod test, low doses of carbamazepine produced considerable motor impairment, whereas the dihydro-series compounds 2, (S)-6, (R)-7, racemic 8, 10, and (R)-11 did not, with compound (S)-12 attaining the highest protective index (12.5) among all tested compounds [1].

Anticonvulsant Sodium channel blockade Maximal electroshock seizure

Physicochemical Property Differentiation: Melting Point and Thermal Stability of the Saturated Scaffold Enable Processing Advantages Over Iminostilbene in Bulk Intermediate Handling

The target compound (iminodibenzyl, CAS 7203-12-5) exhibits a melting point of 105–108 °C and is a yellow to beige crystalline powder at ambient temperature, with demonstrated stability under normal temperature and pressure storage conditions and vapor pressure of approximately 0.000199 mmHg at 25 °C [1][2]. In contrast, the unsaturated analog iminostilbene (CAS 256-96-2) melts at a substantially higher temperature (197–201 °C), is typically supplied as a yellow to orange powder, and requires different handling conditions due to the reactivity of the olefin bridge . The lower melting point of CAS 7203-12-5 facilitates melt-based formulation and hot-melt processing in pharmaceutical manufacturing, while the saturated bridge imparts superior oxidative stability—iminodibenzyl and its derivatives have been patented as antioxidants for organic compositions [3].

Pharmaceutical intermediate Thermal stability Process chemistry

High-Impact Application Scenarios for 8-Azatricyclo[9.4.0.0,2,7]pentadeca-hexaene Based on Quantified Differentiation Evidence


Chemical Probe for Delta-5-Desaturase (D5D) Inhibition in Cancer Metabolism Research

Investigators studying the COX-2/D5D/DGLA metabolic axis in breast, lung, or colon cancer should prioritize CAS 7203-12-5 (iminodibenzyl) as their primary D5D inhibitor chemical probe. With an IC50 of 104 nM against D5D—the lowest reported among commercially available small molecules (vs. CP-24879 at 144 nM, curcumin at 148 nM, sesamol at 346 nM)—it uniquely produces 8-HOA above the 0.5 µM threshold required for HDAC activity reduction and apoptosis induction in cancer cells [1]. The established in vivo efficacy in orthotopic breast cancer models (reduced tumor size when combined with DGLA) further supports its use in preclinical proof-of-concept studies [1].

Scaffold for Isoform-Selective SIRT2 Inhibitor Medicinal Chemistry Campaigns

Medicinal chemistry groups initiating SIRT2-targeted drug discovery for oncology or neurodegeneration can use CAS 7203-12-5 as a validated starting scaffold. The Di Fruscia et al. study demonstrated that appropriate functionalization of this scaffold yields compounds with >30-fold selectivity for SIRT2 over SIRT1—a selectivity window not achievable with the unsaturated iminostilbene scaffold [2]. Procurement of high-purity (≥98% HPLC) CAS 7203-12-5 enables systematic SAR exploration at the N-5, C-3, and C-10/11 positions to optimize potency and selectivity [2].

Pharmaceutical Intermediate for Tricyclic Antidepressant and Anticonvulsant API Synthesis

For pharmaceutical chemical manufacturing of APIs including imipramine, clomipramine, and carbamazepine precursors, CAS 7203-12-5 (iminodibenzyl) is the essential penultimate intermediate [3]. Its saturated ethylene bridge provides a distinct synthetic handle for benzylic functionalization that is absent in iminostilbene. The lower melting point (105–108 °C vs. 197–201 °C for iminostilbene) reduces energy costs in melt-processing and hot-melt extrusion steps during formulation development [4]. Bulk procurement at >98% purity (HPLC) with moisture content <0.5% is available for kg-scale production [4].

Electron-Rich Donor Building Block for Organic Electronic Materials

Materials scientists developing thermally activated delayed fluorescence (TADF) emitters, mechanochromic materials, or dye-sensitized solar cells should select CAS 7203-12-5 over iminostilbene when strong electron-donating capacity is required. Comparative theoretical studies have established that the iminodibenzyl donor exhibits the strongest electron-donating ability among diarylamine substituents, significantly influencing photovoltaic properties of sensitizer-based solar cells [5]. Derivatives incorporating this donor have demonstrated dual TADF and room-temperature phosphorescence despite large singlet-triplet energy gaps, a property not observed with iminostilbene-based analogs [5].

Quote Request

Request a Quote for 8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.